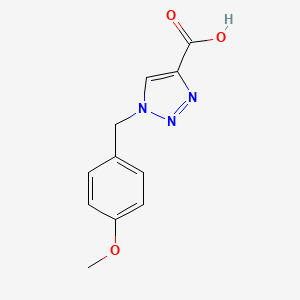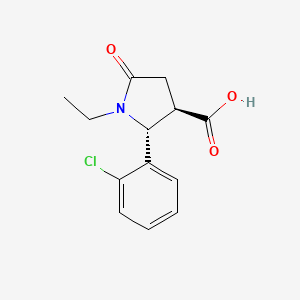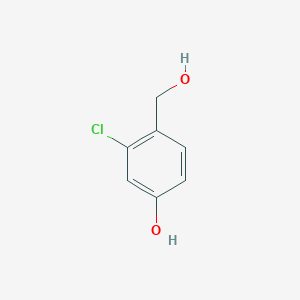
3-Chloro-4-(hydroxymethyl)phenol
Übersicht
Beschreibung
3-Chloro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a solid substance .
Synthesis Analysis
The synthesis of substituted phenols, such as 3-Chloro-4-(hydroxymethyl)phenol, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another synthesis method involves adding lithium aluminium hydride to an ice-cooled solution of 2-chloro-5-hydroxy-benzoic acid in tetrahydrofuran and heating the mixture under reflux for 6 hours .Chemical Reactions Analysis
Phenols, including 3-Chloro-4-(hydroxymethyl)phenol, are very reactive towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
3-Chloro-4-(hydroxymethyl)phenol is a solid substance . It has a molecular weight of 158.58 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary : Phenol derivatives like 3-Chloro-4-(hydroxymethyl)phenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods : Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : Innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Application in Production of Plastics, Adhesives, and Coatings
- Summary : m-Aryloxy phenols, including 3-Chloro-4-(hydroxymethyl)phenol, are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : The use of m-aryloxy phenols in these industries has resulted in materials with improved thermal stability and flame resistance .
Application in Medicine and Agriculture
- Summary : A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .
- Results : Chlorocreasin exhibited pronounced antitumor activity .
Application in the Production of Cresol Derivatives
- Summary : 3-Chloro-4-(hydroxymethyl)phenol can be used in the production of cresol derivatives, which have a wide range of applications .
- Results : The production of cresol derivatives has resulted in a variety of compounds with diverse applications .
Application in the Production of Antiseptics
- Summary : Derivatives of m-cresol, which include 3-Chloro-4-(hydroxymethyl)phenol, have been used in the production of antiseptics .
- Results : The use of m-cresol derivatives in the production of antiseptics has resulted in compounds with antimicrobial properties .
Application in the Synthesis of Herbicidal Ionic Liquids
- Summary : Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . These ionic liquids have potential applications as herbicides .
- Results : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Application in Nucleophilic Aromatic Substitution Reactions
- Summary : 3-Chloro-4-(hydroxymethyl)phenol can be used in nucleophilic aromatic substitution reactions . These reactions are important in the synthesis of various organic compounds .
- Results : The use of 3-Chloro-4-(hydroxymethyl)phenol in nucleophilic aromatic substitution reactions has resulted in the synthesis of a variety of organic compounds .
Safety And Hazards
Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The compound is also associated with hazard statements H315, H319, and H335 .
Eigenschaften
IUPAC Name |
3-chloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQASBWZSSWBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612027 | |
| Record name | 3-Chloro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(hydroxymethyl)phenol | |
CAS RN |
171569-42-9 | |
| Record name | 3-Chloro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)

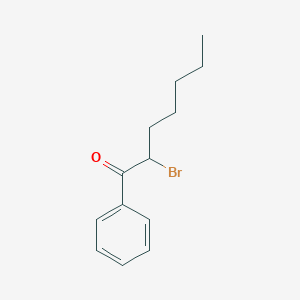
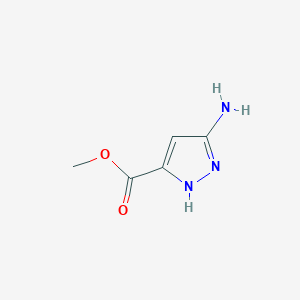
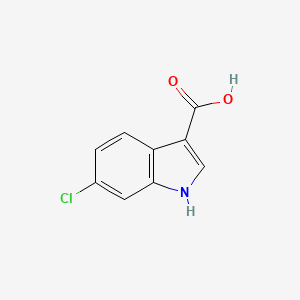
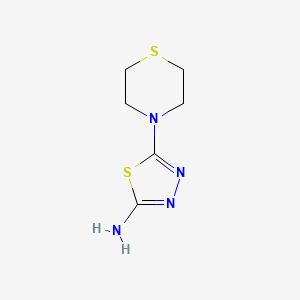
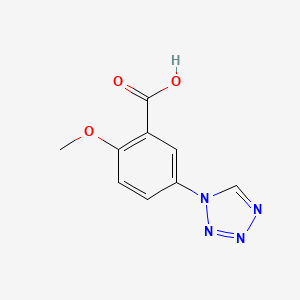
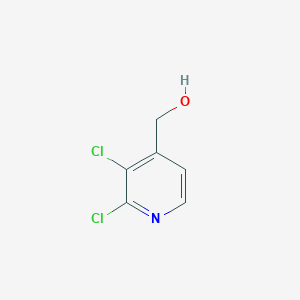
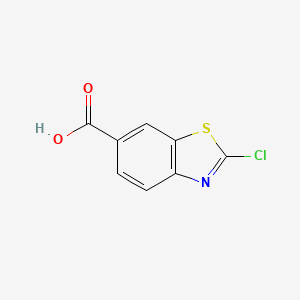
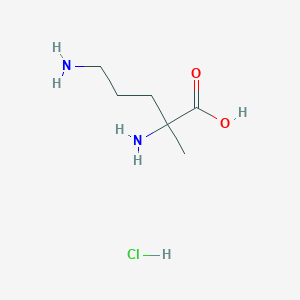
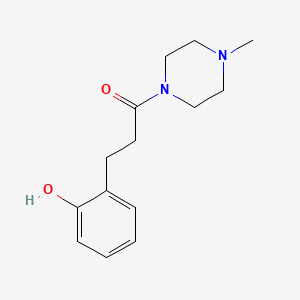
![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)
